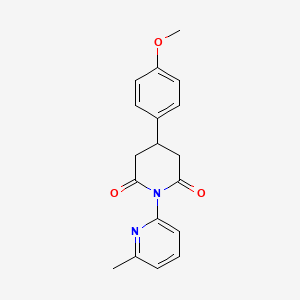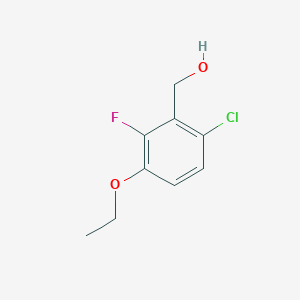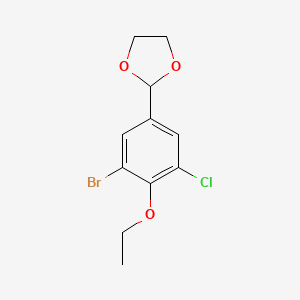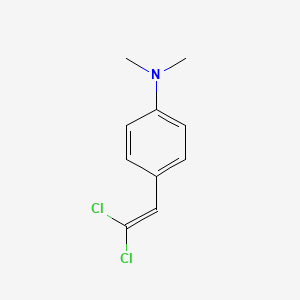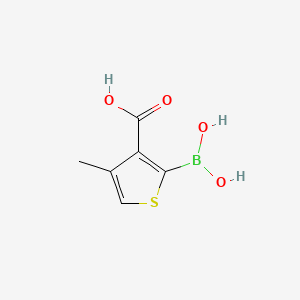
2-Borono-4-methylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Borono-4-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C6H7BO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its boronic acid functional group, which makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Borono-4-methylthiophene-3-carboxylic acid typically involves the borylation of 4-methylthiophene-3-carboxylic acid. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Borono-4-methylthiophene-3-carboxylic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, replacing the boronic acid with other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
2-Borono-4-methylthiophene-3-carboxylic acid has diverse applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug development, particularly in creating compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Borono-4-methylthiophene-3-carboxylic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the thiophene ring.
4-Methylphenylboronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Thiophene-2-boronic Acid: Similar thiophene structure but with the boronic acid at a different position.
Uniqueness: 2-Borono-4-methylthiophene-3-carboxylic acid is unique due to its combination of a boronic acid group and a thiophene ring, which provides distinct electronic properties and reactivity. This makes it particularly valuable in synthesizing complex organic molecules and materials .
Properties
Molecular Formula |
C6H7BO4S |
|---|---|
Molecular Weight |
186.00 g/mol |
IUPAC Name |
2-borono-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7BO4S/c1-3-2-12-5(7(10)11)4(3)6(8)9/h2,10-11H,1H3,(H,8,9) |
InChI Key |
HEFBPCSDPFNVOS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CS1)C)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![tert-Butyl (1R,4R,6R)-5-benzyl-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14019693.png)
![5,7-Dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14019695.png)


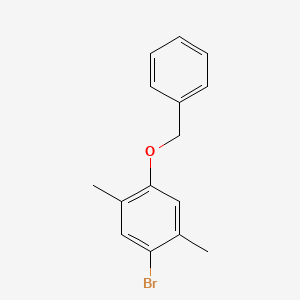
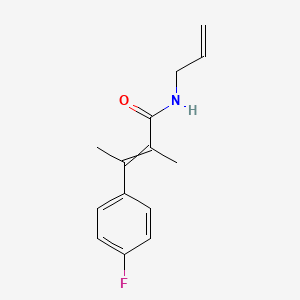

![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
